Azasetron

Description

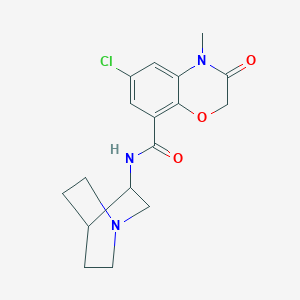

Structure

3D Structure

Properties

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKZPHOXUVCQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045651 | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-69-7 | |

| Record name | Azasetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azasetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZASETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Azasetron Hydrochloride

Azasetron hydrochloride is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, primarily utilized for its antiemetic properties in managing nausea and vomiting induced by chemotherapy and radiotherapy.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

This compound hydrochloride is a synthetic compound belonging to the benzoxazine (B1645224) class.[3][4] Its structure is characterized by a bicyclic octane (B31449) moiety linked to an indazole carboxamide group.[3]

Table 1: Structural and Identification Data for this compound Hydrochloride

| Property | Value | Reference |

| IUPAC Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | [4] |

| Canonical SMILES | CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | [3][4] |

| InChI | InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | [4] |

| InChIKey | DBMKBKPJYAHLQP-UHFFFAOYSA-N | [4] |

| CAS Number | 123040-69-7 | [3] |

Physicochemical Properties

This compound hydrochloride exhibits high solubility in aqueous solutions, which is advantageous for both oral and intravenous formulations.[3] Stability studies have indicated that the compound remains stable under physiological pH conditions.[3]

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C17H21Cl2N3O3 | [4] |

| Molecular Weight | 386.3 g/mol | [4] |

| pKi | 9.27 (for 5-HT3 receptor) | [3][5] |

| Solubility in PBS | 50 mg/mL (129.44 mM) | [6] |

| Bioavailability (Oral) | ~90% | [3][7] |

| Excretion | 60-70% excreted unmetabolized in urine | [7] |

Mechanism of Action: 5-HT3 Receptor Antagonism

This compound hydrochloride functions as a selective antagonist of the 5-HT3 receptor.[1] During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release large amounts of serotonin (5-hydroxytryptamine, 5-HT).[1][2] This serotonin binds to 5-HT3 receptors on vagal afferent nerves and in the chemoreceptor trigger zone (CTZ) of the brainstem, initiating the vomiting reflex.[1][2] this compound hydrochloride competitively binds to these 5-HT3 receptors, blocking the action of serotonin and thereby preventing the transmission of emetic signals.[2]

Experimental Protocols

A documented synthesis route for this compound hydrochloride involves a multi-step process.[8] The following workflow outlines the key transformations:

Detailed Steps:

-

Methylation: 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester undergoes methylation to yield 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester.[8]

-

Hydrolysis: The resulting ester is then hydrolyzed to produce 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid.[8]

-

Activation Esterification and Aminolysis: The carboxylic acid is subsequently subjected to activation esterification and aminolysis to generate the final product, N-1-azabicyclo[2.2.2]octyl-3-yl-6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxamide hydrochloride, which is this compound hydrochloride.[8]

This improved process has been reported to achieve a stabilized yield of 70-75%.[8]

A high-performance liquid chromatography (HPLC) method with a diode-array detector (DAD) has been developed for the simultaneous quantification of this compound and other antiemetic agents in infusion samples.[9]

Table 3: HPLC-DAD Chromatographic Conditions

| Parameter | Condition |

| Column | Phenomenex C18 (4.6 mm × 150 mm, 5 μm) |

| Mobile Phase | Acetonitrile-50 mM KH2PO4 buffer-triethylamine (25:74:1; v/v; pH 4.0) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | Diode Array Detector (DAD) |

This method is suitable for routine laboratory quantification and for evaluating the physicochemical stability of this compound in mixtures for intravenous use.[9]

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound hydrochloride (123040-69-7) for sale [vulcanchem.com]

- 4. Y 25130 | C17H21Cl2N3O3 | CID 115000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [Pharmacokinetics of this compound (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103804373A - Synthesis process of this compound hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Azasetron and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Azasetron, a potent and selective 5-HT3 receptor antagonist used in the management of nausea and vomiting, particularly that induced by chemotherapy. This document details the core synthetic route, provides experimental protocols for key transformations, and explores the synthesis of potential derivatives. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Core Synthesis Pathway of this compound

The most prevalent and industrially relevant synthesis of this compound commences with 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester. The pathway involves a three-step process: N-methylation, ester hydrolysis, and subsequent amide coupling with 3-aminoquinuclidine (B1202703).

A schematic representation of this primary synthesis route is provided below:

Caption: Primary synthetic pathway for this compound.

An alternative synthesis has also been described, starting from methyl 5-monochloro-2-hydroxybenzoate. This multi-step process involves nitration, reduction, acylation, cyclization, methylation, hydrolysis, and a final condensation with 3-aminoquinuclidine.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the primary synthesis of this compound.

Step 1: Methylation of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester

Objective: To introduce a methyl group at the N-4 position of the benzoxazine (B1645224) ring.

Protocol:

-

In a suitable reaction vessel, charge 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester (1.0 eq) and dimethylformamide (DMF, 5 volumes).

-

To the stirred solution, add anhydrous potassium carbonate (0.9 eq).

-

Slowly add dimethyl sulfate (0.65 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Increase the temperature to 60°C and maintain for 1 hour.

-

Upon completion (monitored by TLC), pour the reaction mixture into cold water.

-

Allow the precipitate to stand for 30 minutes, then collect the solid by suction filtration.

-

Wash the solid with cold water twice.

-

Recrystallize the crude product from ethanol to yield methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate as a white solid.[2]

Step 2: Hydrolysis of Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Protocol:

-

In a three-necked flask, add a 5% sodium hydroxide (B78521) solution (10 volumes).

-

Add dehydrated ethanol (4 volumes) and methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (1.0 eq).

-

Stir the mixture at 20-25°C.

-

Monitor the reaction by TLC until the starting material is consumed and the solution becomes clear.

-

Adjust the pH of the reaction mixture to 2-4 with 37% hydrochloric acid.

-

Stir for 1 hour to allow for precipitation.

-

Collect the solid by suction filtration and wash with cold water.

-

Recrystallize the crude product from a mixture of ethanol and DMF (3:2 v/v) to obtain 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid as white crystals.[2]

Step 3: Amide Coupling with 3-Aminoquinuclidine

Objective: To form the final amide bond between the carboxylic acid intermediate and 3-aminoquinuclidine.

Protocol:

-

Dissolve 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq) and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU, 1.2 eq).

-

Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the mixture and stir for 10 minutes at room temperature.

-

Add 3-aminoquinuclidine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours at 10-15°C.[2]

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

A general workflow for a typical chemical synthesis experiment is depicted below.

Caption: A generalized workflow for chemical synthesis.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

| Step | Reactants | Product | Yield (%) | Reference |

| 1. Methylation | 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester, Dimethyl sulfate, K₂CO₃ | Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | 91 | [2] |

| 2. Hydrolysis | Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, NaOH | 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | 90 | [2] |

| 3. Amide Coupling | 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, 3-Aminoquinuclidine, N-hydroxysuccinimide (for activation) | This compound | 70-75 (overall) | [2] |

Synthesis of this compound Derivatives

The development of this compound derivatives can be approached by modifying either the benzoxazine core or the quinuclidine (B89598) moiety. Such modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Modification of the Benzoxazine Ring

The benzoxazine portion of this compound offers several positions for substitution. For instance, the chlorine atom at the 6-position can be replaced with other halogens or small alkyl groups. Additionally, modifications to the N-methyl group could be explored, although this may impact the compound's conformation and receptor binding.

The general approach to synthesizing these derivatives would follow the established this compound synthesis pathway, starting with appropriately substituted precursors of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester.

Modification of the Quinuclidine Moiety

The 3-aminoquinuclidine part of this compound is crucial for its interaction with the 5-HT3 receptor. Derivatives can be synthesized using substituted 3-aminoquinuclidine analogues in the final amide coupling step. For example, alkyl or aryl substituents could be introduced on the quinuclidine ring. The synthesis of such substituted quinuclidines often starts from the corresponding substituted quinuclidinones.

A logical diagram illustrating the relationship for the synthesis of derivatives is shown below.

Caption: Logical relationship for synthesizing this compound derivatives.

The synthesis and evaluation of such derivatives are essential for structure-activity relationship (SAR) studies and the development of next-generation 5-HT3 receptor antagonists with improved therapeutic profiles.

References

Preclinical Pharmacological Profile of Azasetron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azasetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1] This class of drugs, often referred to as "setrons," has become a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy, radiotherapy, and postoperative recovery.[1] this compound's distinct chemical structure as a benzamide (B126) derivative sets it apart from other 5-HT3 receptor antagonists like ondansetron (B39145) and granisetron.[2] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing important pathways to support further research and development.

Mechanism of Action

This compound exerts its antiemetic effect by selectively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem.[1] During chemotherapy or radiotherapy, enterochromaffin cells in the small intestine release large amounts of serotonin (5-hydroxytryptamine, 5-HT). This released serotonin binds to 5-HT3 receptors, initiating a signaling cascade that results in the sensation of nausea and the vomiting reflex. This compound competitively inhibits the binding of serotonin to these receptors, thereby preventing the initiation of this emetic signaling pathway.[1]

Signaling Pathway of 5-HT3 Receptor and this compound's Antagonism

Quantitative Pharmacology

The preclinical efficacy of this compound is underpinned by its high affinity for the 5-HT3 receptor. This has been quantified in various in vitro and in vivo studies.

Receptor Binding Affinity

| Parameter | Value | Species | Tissue/System | Reference |

| Ki | 0.33 nM | Rat | Small Intestine | [3] |

Ki (Inhibitory Constant) represents the concentration of a drug that will bind to half the binding sites at equilibrium in the absence of the ligand or substrate.

In Vivo Efficacy: Antiemetic Activity

Preclinical studies have demonstrated this compound's effectiveness in animal models of chemotherapy-induced emesis. The ferret is a commonly used model as it exhibits a vomiting reflex similar to humans. Rodents like rats do not vomit but exhibit pica, the ingestion of non-nutritive substances like kaolin (B608303), which is used as an analogous measure of emesis.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of this compound has been investigated in preclinical species, revealing key characteristics of its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters in Preclinical Species

| Parameter | Rabbit (Oral) | Rabbit (Rectal) | General (Species not specified) | Reference |

| Bioavailability | 21.6% | 52.9% | ~90% (oral) | [2][3] |

| Cmax | 124.7 ng/mL | 904.8 ng/mL | - | [3] |

| Tmax | 0.85 h | 0.18 h | - | [3] |

| Excretion | - | - | 60-70% as unmetabolized drug in urine (IV and oral) | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Absorption: Orally administered this compound is absorbed through a saturable transport mechanism in the small intestine, leading to good bioavailability.[2] A study in rabbits showed significantly higher and faster absorption following rectal administration compared to oral administration.[3]

Distribution: Specific preclinical data on the tissue distribution of this compound is limited in the reviewed literature.

Metabolism: this compound appears to undergo limited metabolism, with a significant portion of the administered dose being excreted in its unmetabolized form.[2]

Excretion: The primary route of excretion for this compound and its metabolites is via the urine.[2]

Experimental Protocols

In Vitro: Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound like this compound for the 5-HT3 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.

Materials:

-

Membrane preparation from cells expressing 5-HT3 receptors (e.g., HEK293 cells) or from rat small intestine tissue.

-

Radioligand: [³H]Granisetron (a high-affinity 5-HT3 antagonist).

-

Test compound: this compound hydrochloride.

-

Non-specific binding control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., granisetron).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Workflow:

Procedure:

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]Granisetron, and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled granisetron).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]Granisetron (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo: Cisplatin-Induced Emesis Model in Ferrets

This protocol outlines a standard method for evaluating the antiemetic efficacy of a compound in ferrets.

Objective: To assess the dose-dependent effect of this compound on cisplatin-induced emesis.

Animals: Male or female ferrets.

Materials:

-

Cisplatin (B142131) solution.

-

Test compound: this compound hydrochloride.

-

Vehicle control (e.g., saline).

-

Observation cages.

Workflow:

Procedure:

-

Acclimation: Ferrets are individually housed and acclimated to the testing environment.

-

Dosing: Animals are pre-treated with either vehicle or different doses of this compound via a specified route (e.g., intravenous, oral).

-

Emesis Induction: A standardized emetogenic dose of cisplatin is administered (e.g., intraperitoneally).

-

Observation: Each animal is observed for a defined period (e.g., 24-72 hours), and the number of retches and vomits are recorded.

-

Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the this compound-treated groups to the vehicle control group. A dose-response curve can be generated to calculate the ED50 (the dose that produces 50% of the maximal effect).

Conclusion

Preclinical studies have firmly established this compound as a potent and selective 5-HT3 receptor antagonist with a favorable pharmacokinetic profile. Its high affinity for the 5-HT3 receptor translates into effective antiemetic activity in relevant animal models. The information and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound and other 5-HT3 receptor antagonists. Further preclinical studies to fully elucidate its dose-response relationship in various emesis models and to provide a more comprehensive ADME profile in different species will be valuable for its continued development and clinical application.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. [Pharmacokinetics of this compound (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption characteristics of this compound from rectal and oral routes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential action of ondansetron and dexamethasone to modify cisplatin-induced acute and delayed kaolin consumption ("pica") in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Azasetron: A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Azasetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, developed for the management of nausea and vomiting, particularly that induced by chemotherapy. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its chemical synthesis and preclinical evaluation to its clinical trials and mechanism of action. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided. Furthermore, signaling pathways and developmental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of this important antiemetic agent.

Introduction

Chemotherapy-induced nausea and vomiting (CINV) is a significant and distressing side effect for cancer patients, which can impact their quality of life and compliance with treatment. The discovery of the role of serotonin (5-hydroxytryptamine; 5-HT) and its 5-HT3 receptor in the emetic reflex was a pivotal moment in the development of antiemetic therapies. The "setrons," a class of 5-HT3 receptor antagonists, revolutionized the management of CINV. This compound emerged as a potent and selective member of this class, with a distinct chemical structure compared to the earlier indole-type antagonists.[1] This guide delves into the scientific journey of this compound's development.

Discovery and Synthesis

This compound, chemically known as N-(1-azabicyclo[2.2.2]octan-8-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide, was developed by scientists at Mitsubishi Tanabe Pharma in Japan.[2] The synthesis of this compound hydrochloride involves a multi-step process. A key route involves the methylation and subsequent hydrolysis of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester to yield 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. This intermediate then undergoes activation esterification and aminolysis to produce this compound hydrochloride. This process has been optimized to achieve a stable yield of 70-75%.

Preclinical Pharmacology

Mechanism of Action

This compound exerts its antiemetic effect by selectively blocking 5-HT3 receptors.[1] These receptors are ligand-gated ion channels located on vagal afferent nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain.[3] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then activates these 5-HT3 receptors, initiating the vomiting reflex. By competitively inhibiting the binding of serotonin to these receptors, this compound effectively blocks this signaling pathway.

Receptor Binding Affinity

This compound demonstrates high affinity for the 5-HT3 receptor. Radioligand binding assays have been crucial in quantifying this interaction.

| Compound | Receptor Affinity (pKi) | Receptor Affinity (Ki, nM) |

| This compound | 9.27 [2] | 0.33 [4] |

| Granisetron | - | - |

| Ondansetron (B39145) | - | - |

| Palonosetron | - | - |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Ki values can vary depending on the specific experimental conditions.

In Vivo Efficacy in Animal Models

The ferret is a well-established animal model for studying chemotherapy-induced emesis due to its similar emetic response to humans.[5][6] In these models, this compound has been shown to be highly effective in preventing cisplatin-induced vomiting.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from tissue known to have a high density of these receptors, such as the rat small intestine.[4][7] The cells or tissue are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Assay: A competitive binding assay is performed in a 96-well plate format.[7][8]

-

Total Binding: Cell membranes are incubated with a radiolabeled 5-HT3 antagonist (e.g., [³H]granisetron).[4]

-

Non-specific Binding: A high concentration of a non-radiolabeled 5-HT3 antagonist is added to outcompete the radioligand for specific binding sites.

-

Competitive Binding: Increasing concentrations of this compound are added to displace the radioligand.

-

-

Incubation and Filtration: The plate is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed to remove unbound radioligand.[7]

-

Quantification and Analysis: The radioactivity on the filters is measured using a scintillation counter. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

Cisplatin-Induced Emesis in the Ferret Model

Objective: To evaluate the in vivo antiemetic efficacy of this compound.

Methodology:

-

Procedure:

-

Animals are administered a high dose of cisplatin (B142131) (e.g., 10 mg/kg, intraperitoneally) to induce emesis.[9]

-

A separate group of animals is pre-treated with this compound at various doses, typically administered intravenously or orally, prior to cisplatin administration.

-

A control group receives a vehicle instead of this compound.

-

-

Observation: The animals are observed for a set period (e.g., 4-6 hours for acute emesis), and the number of retches and vomits (emetic episodes) is recorded.[6]

-

Data Analysis: The efficacy of this compound is determined by the dose-dependent reduction in the number of emetic episodes compared to the control group.

Clinical Development

Clinical Trials

Clinical trials have demonstrated the efficacy and safety of this compound in the prevention of CINV. A multicenter, randomized, double-dummy, double-blind, parallel-group trial in Korea compared this compound with ondansetron for the prevention of delayed CINV.[10] In this study, patients receiving moderately and highly emetogenic chemotherapy were randomized to receive either this compound or ondansetron in combination with dexamethasone.[10]

| Study Phase | Comparison | Key Findings |

| Delayed CINV | This compound vs. Ondansetron | This compound was found to be inferior to ondansetron in controlling delayed CINV. The complete response rate over days 2-6 was 45% for this compound and 54.5% for ondansetron. Safety profiles were similar between the two groups.[10] |

| Acute and Delayed CINV | Ramosetron (B134825) vs. This compound | In a retrospective study of lung cancer patients receiving cisplatin, ramosetron showed a significantly lower grade of nausea compared to this compound. There was no significant difference in the protection from emesis.[11] |

Pharmacokinetics in Humans

This compound exhibits favorable pharmacokinetic properties in humans.

| Pharmacokinetic Parameter | Value |

| Bioavailability (Oral) | ~90% |

| Excretion (Unchanged in urine) | 60-70% |

Signaling Pathways and Development Workflow

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, triggers a cascade of events leading to the emetic reflex. This compound acts as an antagonist, blocking this pathway at its initial step.

This compound Development Workflow

The development of this compound followed a structured path from initial discovery to market approval.

The R-Enantiomer: Arthis compound (SENS-401)

Further development has focused on the R-enantiomer of this compound, known as Arthis compound besylate (SENS-401).[2] This compound is being investigated for a novel indication: the prevention of hearing loss (ototoxicity) caused by cisplatin chemotherapy.[12] Phase IIa clinical trials for SENS-401 are ongoing.[12]

Conclusion

This compound is a significant second-generation 5-HT3 receptor antagonist that has played an important role in the management of chemotherapy-induced nausea and vomiting. Its development journey, from synthesis and preclinical evaluation to clinical trials, highlights the systematic process of modern drug discovery. The ongoing investigation into its R-enantiomer for a new therapeutic indication underscores the continuing evolution of established pharmacophores. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ascopubs.org [ascopubs.org]

- 4. Stability of this compound-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. wjgnet.com [wjgnet.com]

- 10. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of this compound versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Comparison of ramosetron and this compound for prevention of acute and delayed cisplatin-induced emesis in lung cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clinicaltrials.eu [clinicaltrials.eu]

Azasetron's Interaction with the 5-HT3 Receptor: A Deep Dive into Binding Affinity and Kinetics

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity and kinetics of azasetron, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details established experimental methodologies, and visualizes complex biological and experimental processes to facilitate a deeper understanding of this compound's molecular interactions with its therapeutic target.

Introduction to this compound and the 5-HT3 Receptor

This compound is a crucial therapeutic agent used in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] Its mechanism of action lies in its ability to selectively and competitively block 5-HT3 receptors, which are ligand-gated ion channels predominantly located in the central and peripheral nervous systems.[2][3] Activation of these receptors by serotonin (B10506) triggers a rapid influx of cations, leading to neuronal depolarization and the initiation of the vomiting reflex.[2][3] By antagonizing this interaction, this compound effectively mitigates emetic responses.

Binding Affinity of this compound for the 5-HT3 Receptor

The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the strength of the interaction. For this compound, this has been quantified through competitive radioligand binding assays.

Table 1: this compound Binding Affinity for the 5-HT3 Receptor

| Compound | Kᵢ (nM) | IC₅₀ (nM) | Radioligand | Tissue/Cell Line | Reference |

| This compound | 0.33 | - | [³H]granisetron | Rat small intestine | [4] |

| This compound HCl | - | 0.33 | - | - |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Binding Kinetics of 5-HT3 Receptor Antagonists

Table 2: Comparative Binding Kinetics of Selected 5-HT3 Receptor Antagonists

| Compound | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | K₋ᵈ (nM) | Receptor Subtype | Reference |

| Palonosetron | 5.0 x 10⁷ | 1.0 x 10⁻³ | 0.02 | 5-HT3A | [5] |

| Granisetron | 2.5 x 10⁷ | 3.6 x 10⁻⁴ | 1.44 | All 5-HT3 subtypes | [5] |

| Ondansetron | 1.8 x 10⁷ | 2.0 x 10⁻⁴ | ~11 | Also binds to other receptors | [5] |

kₒₙ (Association Rate Constant): The rate at which a ligand binds to its receptor. kₒff (Dissociation Rate Constant): The rate at which a ligand unbinds from its receptor. K₋ᵈ (Equilibrium Dissociation Constant): The ratio of kₒff/kₒₙ, representing the concentration of ligand at which half of the receptors are occupied at equilibrium.

Methodologies for Determining Binding Affinity and Kinetics

The data presented in this guide are primarily derived from radioligand binding assays. These assays are a cornerstone of pharmacological research for quantifying ligand-receptor interactions.

Competitive Radioligand Binding Assay for Determining Kᵢ

This experimental approach is used to determine the binding affinity of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Protocol Outline:

-

Membrane Preparation: Isolation of cell membranes containing the 5-HT3 receptor from a suitable source, such as cultured cells (e.g., HEK293) expressing the receptor or tissue homogenates (e.g., rat small intestine).[6]

-

Assay Setup: Incubation of the membrane preparation with a fixed concentration of a high-affinity radiolabeled 5-HT3 antagonist (e.g., [³H]granisetron) and varying concentrations of the unlabeled test compound (this compound).[6]

-

Equilibration: Allowing the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapid filtration of the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[6]

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.[6]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋ᵈ), where [L] is the concentration of the radioligand and K₋ᵈ is its equilibrium dissociation constant.[5]

Kinetic Radioligand Binding Assays for Determining kₒₙ and kₒff

These assays measure the rate of association and dissociation of a radioligand with its receptor over time.

Association Rate (kₒₙ) Determination:

-

Incubate receptor-containing membranes with a specific concentration of radioligand.

-

At various time points, terminate the binding reaction and separate bound from free radioligand.

-

Plot the amount of specific binding against time to determine the observed association rate (kₒbₛ).

-

Calculate kₒₙ using the equation: kₒₙ = (kₒbₛ - kₒff) / [L], where [L] is the radioligand concentration.[7]

Dissociation Rate (kₒff) Determination:

-

Allow the radioligand to bind to the receptors until equilibrium is reached.

-

Initiate dissociation by adding a high concentration of an unlabeled ligand.

-

At various time points, measure the amount of radioligand that remains bound to the receptor.

-

Plot the natural logarithm of the percentage of binding remaining versus time. The negative slope of this line represents the kₒff.[7]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the 5-HT3 receptor signaling pathway and the workflows for the described experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-HT3 receptor antagonists: differences and similarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacokinetics of this compound (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High affinity binding of this compound hydrochloride to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

In Vitro Models for Studying the Effects of Azasetron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azasetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2] It is primarily utilized as an antiemetic for the management of nausea and vomiting induced by chemotherapy.[1][3] The therapeutic efficacy of this compound is rooted in its ability to block the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors, which are ligand-gated ion channels. In recent years, research has also suggested potential antineoplastic properties of 5-HT3 receptor antagonists, broadening the scope of their investigation.[4][5] In vitro models are indispensable tools for elucidating the molecular mechanisms of action, determining pharmacological parameters, and exploring novel therapeutic applications of this compound. This guide provides an in-depth overview of the core in vitro models and experimental protocols used to study the effects of this compound.

Core In Vitro Models

A variety of in vitro systems are employed to investigate the pharmacological and biological effects of this compound. These models range from isolated receptor preparations to complex cell-based assays.

1. Cell Line Models:

Several established cell lines that endogenously or recombinantly express 5-HT3 receptors are crucial for studying this compound's effects.

-

Human Colorectal Carcinoma Cell Lines (e.g., HT29): These cells express 5-HT3 receptors and serve as a valuable model for investigating the antimitogenic effects of 5-HT3 receptor antagonists.[5][6] Studies have shown that antagonists of the 5-HT3 receptor can inhibit the growth of HT29 cells.[5]

-

Neuroblastoma x Glioma Hybrid Cell Line (NG108-15): This cell line is a well-established model for studying neuronal 5-HT3 receptors.[7] It has been used to characterize the binding of various 5-HT3 receptor antagonists.

-

Human Neuroblastoma Cell Line (SH-SY5Y) and Mouse Hippocampal Neuronal Cell Line (HT-22): Both of these cell lines have been shown to express 5-HT3 receptors, making them suitable for investigating the neurological effects of this compound.

-

Human Embryonic Kidney Cells (HEK293): These cells are often used for the stable or transient expression of recombinant human 5-HT3A receptors, providing a controlled system to study receptor pharmacology and downstream signaling.

2. Tissue Preparations:

-

Rat Small Intestine Preparations: Tissue homogenates from the rat small intestine have been used to investigate the binding affinity of this compound to 5-HT3 receptors in a more physiologically relevant context.[8]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro effects of this compound.

| Parameter | Value | Model System | Reference |

| pKi | 9.27 | Not Specified | [1] |

| Ki | 0.33 nM | Rat small intestine tissue preparation | [8] |

| IC50 (Antimitogenic activity) | 18 µM | Colorectal cancer cell lines | [4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro effects of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the 5-HT3 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound.

Materials:

-

Membrane preparations from cells expressing 5-HT3 receptors (e.g., HEK293-h5-HT3A cells) or tissue homogenates (e.g., rat small intestine).

-

Radioligand (e.g., [3H]granisetron).

-

This compound hydrochloride.

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing 5-HT3 receptors to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh lysis buffer and re-centrifuge.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of radioligand (e.g., [3H]granisetron).

-

Increasing concentrations of unlabeled this compound (for competition binding).

-

Membrane preparation.

-

-

For total binding, omit the unlabeled this compound.

-

For non-specific binding, add a high concentration of a known 5-HT3 receptor antagonist (e.g., ondansetron).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on cell proliferation and viability.

Objective: To determine the IC50 value of this compound for its antimitogenic effect.

Materials:

-

Colorectal cancer cell lines (e.g., HT29).

-

Complete culture medium.

-

This compound hydrochloride.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Western Blotting for ERK Phosphorylation

This technique is used to investigate the effect of this compound on the activation of the ERK signaling pathway.

Objective: To determine if this compound inhibits the phosphorylation of ERK.

Materials:

-

Colorectal cancer cell lines (e.g., HT29).

-

This compound hydrochloride.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Imaging system.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at the desired concentrations and for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL reagents and visualize the protein bands using an imaging system.

-

Stripping and Re-probing:

-

Strip the membrane to remove the bound antibodies.

-

Re-probe the same membrane with the primary antibody against total-ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.

-

Calculate the ratio of phospho-ERK to total ERK for each sample to determine the effect of this compound on ERK phosphorylation.

-

Intracellular Calcium Imaging

This assay is used to measure changes in intracellular calcium levels in response to 5-HT3 receptor activation and its modulation by this compound.

Objective: To determine if this compound blocks serotonin-induced calcium influx.

Materials:

-

HEK293 cells stably expressing the human 5-HT3A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Serotonin (5-HT).

-

This compound hydrochloride.

-

384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with kinetic read capabilities.

Protocol:

-

Cell Plating: Seed cells into the 384-well plates and incubate overnight.

-

Dye Loading:

-

Prepare a working solution of the calcium indicator dye in Assay Buffer.

-

Add the dye solution to each well and incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Compound Addition: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Addition and Signal Detection:

-

Prepare a working solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC80).

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Inject the serotonin solution into each well while simultaneously recording the fluorescence signal kinetically for 60-120 seconds.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity (peak minus baseline) for each well.

-

Plot the response against the logarithm of the this compound concentration to determine the IC50 for the inhibition of the serotonin-induced calcium response.

-

Signaling Pathways and Visualizations

This compound primarily exerts its effects through the blockade of the 5-HT3 receptor. However, other signaling pathways may also be involved in its cellular effects.

5-HT3 Receptor-Mediated Signaling

The canonical signaling pathway for the 5-HT3 receptor involves the influx of cations, leading to cellular depolarization.

Caption: 5-HT3 Receptor Signaling Pathway

Downstream Signaling of 5-HT3 Receptor Activation

Activation of the 5-HT3 receptor and subsequent calcium influx can trigger downstream signaling cascades.

Caption: Downstream Signaling of 5-HT3R

Potential 5-HT3 Receptor-Independent Signaling

Some studies suggest that the antiproliferative effects of 5-HT3 receptor antagonists may involve pathways independent of direct receptor blockade.

Caption: Potential Receptor-Independent Pathway

Experimental Workflow: In Vitro Characterization of this compound

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

Caption: Experimental Workflow for this compound

Conclusion

The in vitro models and experimental protocols detailed in this guide provide a robust framework for the comprehensive study of this compound. By employing these methodologies, researchers can further elucidate its mechanisms of action, identify novel therapeutic targets, and contribute to the development of improved therapeutic strategies. The combination of binding assays, cell-based functional assays, and molecular biology techniques is essential for a thorough understanding of this compound's pharmacological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Systems Modeling to Quantify Safety Risks in Early Drug Development: Using Bifurcation Analysis and Agent-Based Modeling as Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive in vivo and mathematic modeling-based kinetic characterization for aspirin-induced chemoprevention in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. High calcium permeability of serotonin 5-HT3 receptors on presynaptic nerve terminals from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Azasetron in the Management of Chemotherapy-Induced Nausea and Vomiting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect of cancer therapy, impacting patient quality of life and treatment adherence. This technical guide provides an in-depth overview of Azasetron, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, and its role in the management of CINV. This document details this compound's mechanism of action, pharmacokinetic profile, and clinical efficacy, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Introduction

This compound is a first-generation 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative recovery.[1] It is a benzamide (B126) derivative, distinguishing it chemically from indole-type antagonists like ondansetron (B39145) and granisetron.[2] This structural difference contributes to its distinct pharmacokinetic profile.[2] this compound is primarily marketed in Japan under the trade names "Serotone I.V. Injection 10 mg" and "Serotone Tablets 10 mg".[3] This guide will explore the core scientific and clinical data supporting the use of this compound in CINV.

Mechanism of Action

The primary mechanism of action of this compound in controlling CINV is through the selective blockade of 5-HT3 receptors.[1] During chemotherapy, cytotoxic agents trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1] This released serotonin then binds to 5-HT3 receptors located on vagal afferent nerves in the gut and in the chemoreceptor trigger zone (CTZ) in the brainstem, initiating the vomiting reflex.[1] this compound competitively inhibits the binding of serotonin to these receptors, thereby preventing the initiation of the emetic signaling cascade.[1]

Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon serotonin binding, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which causes neuronal depolarization and the propagation of the emetic signal. This compound, by blocking this binding, prevents channel opening and subsequent downstream signaling events.

References

- 1. Comparative clinical effectiveness of various 5-HT3 RA antiemetic regimens on chemotherapy-induced nausea and vomiting associated with hospital and emergency department visits in real world practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Preclinical Evidence for Azasetron in Non-Emetic Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron, a potent and selective 5-HT3 receptor antagonist, is well-established for its anti-emetic properties in the management of chemotherapy-induced and post-operative nausea and vomiting. Beyond this primary indication, a growing body of preclinical evidence suggests the therapeutic potential of the 5-HT3 receptor antagonist class in a range of non-emetic applications, including anxiety, irritable bowel syndrome (IBS), and cognitive disorders. This technical guide provides an in-depth review of the preclinical data for 5-HT3 receptor antagonists in these emerging areas. While specific preclinical data for this compound in these non-emetic applications are limited in publicly available literature, this guide synthesizes the evidence from closely related compounds, primarily Ondansetron (B39145) and Alosetron (B1665255), to provide a framework for future research and development of this compound. This document details the experimental protocols of key studies, presents quantitative data in structured tables for comparative analysis, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The 5-HT3 Receptor Beyond Emesis

The 5-HT3 receptor is a ligand-gated ion channel expressed on neurons in both the central and peripheral nervous systems.[1] Activation of these receptors by serotonin (B10506) (5-hydroxytryptamine) leads to rapid neuronal depolarization. While the role of 5-HT3 receptors in the chemoreceptor trigger zone and the gastrointestinal tract in mediating emesis is well-understood, their presence in other brain regions and on afferent nerves suggests broader physiological functions.[1][2] Preclinical research has therefore explored the antagonism of 5-HT3 receptors as a therapeutic strategy for other conditions where serotonergic signaling is implicated.

Potential Anxiolytic Effects of 5-HT3 Receptor Antagonism

Preclinical studies on 5-HT3 receptor antagonists, particularly Ondansetron, have demonstrated anxiolytic-like properties in various animal models.[3][4] These findings suggest a potential class effect that may extend to this compound.

Preclinical Data for Anxiolytic Effects

| Compound | Animal Model | Doses Administered (mg/kg, i.p.) | Key Findings | Reference |

| Ondansetron | Elevated Plus-Maze (Mice) | 0.001, 0.01, 0.1 | At 0.001 mg/kg, a trend towards increased anxiety was observed. No significant anxiolytic effect at the tested doses. | [5] |

| Ondansetron | Elevated Plus-Maze (Mice) | 0.04, 0.08, 0.16 | Significant increase in time spent in and entries into the open arms at 0.08 and 0.16 mg/kg, indicating an anxiolytic effect. | [6] |

Note: The conflicting results in the elevated plus-maze test with Ondansetron may be indicative of a narrow therapeutic window or a bell-shaped dose-response curve, a phenomenon observed with some 5-HT3 receptor antagonists in anxiety models.[4][7]

Experimental Protocol: The Elevated Plus-Maze

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

-

Procedure: A rodent is placed at the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and enclosed arms are recorded.

-

Principle: Anxiolytic compounds are expected to increase the proportion of time spent in and entries into the open arms, as the natural aversion of rodents to open, elevated spaces is reduced.[6][8]

Signaling Pathway for Anxiolytic Effects

The anxiolytic effects of 5-HT3 receptor antagonists are thought to be mediated by their action on 5-HT3 receptors located on GABAergic and dopaminergic neurons in brain regions associated with anxiety, such as the amygdala and hippocampus. By blocking the excitatory action of serotonin on these neurons, 5-HT3 antagonists may modulate the release of other neurotransmitters, ultimately leading to a reduction in anxiety-like behaviors.[4]

Figure 1: Simplified signaling pathway of 5-HT3 receptor antagonism in anxiety.

Potential Role in Irritable Bowel Syndrome (IBS)

The rationale for using 5-HT3 receptor antagonists in IBS, particularly the diarrhea-predominant subtype (IBS-D), is based on the role of serotonin in regulating visceral sensation, colonic transit, and intestinal secretion.[9][10] Alosetron, a potent 5-HT3 antagonist, is approved for the treatment of women with severe IBS-D. The preclinical evidence for Alosetron provides a strong foundation for investigating this compound in this indication.

Preclinical Data for Visceral Pain in IBS

The following table summarizes quantitative data from a key preclinical study on the effects of Alosetron on visceral pain. Specific preclinical data for this compound in animal models of IBS are not widely available.

| Compound | Animal Model | Endpoint | Doses Administered (µg/kg, i.v.) | Key Findings | Reference |

| Alosetron | Colorectal Distension (Rat) | Inhibition of depressor response | 1, 3, 10, 30, 100 | Dose-dependent inhibition with an ID50 of 3.0 µg/kg. | [10][11] |

| Alosetron | Colorectal Distension (Rat) | Reduction of c-fos expression in the spinal cord | 100 | Significant reduction in the number of Fos-like immunoreactive neurons. | [10][11] |

Experimental Protocol: Colorectal Distension (CRD) Model

The CRD model is a standard method for assessing visceral sensitivity in rodents.[12][13]

-

Apparatus: A balloon catheter connected to a barostat or pressure transducer.

-

Procedure: A small balloon is inserted into the colorectum of an anesthetized or conscious animal. The balloon is then inflated to various pressures to elicit a visceromotor response (VMR), which is a contraction of the abdominal and hindlimb musculature.

-

Measurement: The VMR is typically quantified by measuring the electromyographic (EMG) activity of the abdominal muscles. Analgesic compounds are expected to reduce the magnitude of the VMR at a given distension pressure.[12]

References

- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anxiolytic potential of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Profile of action of 5-HT3 receptor antagonists, ondansetron and WAY 100289, in the elevated plus-maze test of anxiety of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT(3) receptor antagonists and anxiety; a preclinical and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 5-HT3 receptor antagonist alosetron inhibits the colorectal distention induced depressor response and spinal c-fos expression in the anaesthetised rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 5-HT(3) receptor antagonist alosetron inhibits the colorectal distention induced depressor response and spinal c-fos expression in the anaesthetised rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A model for chronic quantitative studies of colorectal sensitivity using balloon distension in conscious mice -- effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Azasetron: A Technical Review of its Therapeutic Potential as a 5-HT₃ Receptor Antagonist

Abstract: Azasetron is a potent and highly selective second-generation 5-hydroxytryptamine type 3 (5-HT₃) receptor antagonist.[1] Classified as a benzamide (B126) derivative, it is structurally distinct from first-generation indole-type antagonists.[2] Its primary clinical application is in the management of nausea and vomiting, particularly that induced by chemotherapy (CINV), radiotherapy (RINV), and postoperative states (PONV).[1] this compound exerts its antiemetic effect by competitively blocking serotonin (B10506) at 5-HT₃ receptors located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[3] Key characteristics include a high binding affinity for the 5-HT₃ receptor, favorable pharmacokinetic properties such as high bioavailability and a longer half-life compared to some first-generation agents, and demonstrated clinical efficacy.[4][5] This document provides an in-depth technical review of this compound's mechanism of action, pharmacokinetics, clinical applications, and the experimental methodologies used to characterize its therapeutic potential.

Mechanism of Action

The emetic reflex is a complex process mediated by neurotransmitters, with serotonin (5-HT) playing a pivotal role. During cytotoxic events like chemotherapy or following surgery, enterochromaffin cells in the gastrointestinal tract release large quantities of serotonin.[1] This released serotonin activates 5-HT₃ receptors on afferent vagal nerves, which transmit signals to the nucleus tractus solitarius and the chemoreceptor trigger zone in the brain, ultimately stimulating the vomiting center in the medulla oblongata.[1][3]

This compound functions as a competitive antagonist at these 5-HT₃ receptors.[3] By binding with high affinity and selectivity, it prevents serotonin from activating the receptors, thereby interrupting the emetic signaling cascade at its origin.[1] Its high selectivity minimizes off-target effects at other serotonin receptor subtypes, contributing to a generally favorable side-effect profile.[1]

Pharmacodynamic and Pharmacokinetic Properties

This compound's efficacy is rooted in its strong interaction with the 5-HT₃ receptor and its favorable behavior within the body.

Receptor Binding Affinity

This compound exhibits a high binding affinity for the 5-HT₃ receptor, which is a key determinant of its potency. In vitro studies have quantified this interaction, demonstrating its potent and competitive antagonism.[6]

| Parameter | Value | Reference Compound | Species/Tissue |

| pKi | 9.27 | - | Not Specified |

| Ki | 0.33 nM | [3H]granisetron | Rat Small Intestine |

| IC₅₀ | 0.33 nM | - | Not Specified |

| [Table 1: Binding Affinity of this compound for the 5-HT₃ Receptor. Sources:[6][7][8][9]] |

Pharmacokinetics

This compound is characterized by efficient absorption and a longer duration of action compared to some other "setrons".[2][5] It is administered either orally or intravenously.[8]

| Parameter | Value | Notes |

| Bioavailability (Oral) | ~90% | Demonstrates efficient absorption via a saturable transport mechanism.[2] |

| Half-life (t½) | ~5.4 hours | Longer than ondansetron (B39145) (~3.2 h), contributing to sustained efficacy.[5] |

| Excretion | 60-70% | Excreted as unmetabolized drug in urine after IV or oral administration.[2] |

| Metabolism | Hepatic | Involves cytochrome P450 enzymes.[3] |

| Cmax (Rabbits, Rectal) | 904.8 ng/ml | Data from animal studies suggest rapid absorption from rectal administration.[10] |

| tmax (Rabbits, Rectal) | 0.18 h | [10] |

| Cmax (Rabbits, Oral) | 124.7 ng/ml | [10] |

| tmax (Rabbits, Oral) | 0.85 h | [10] |

| [Table 2: Key Pharmacokinetic Parameters of this compound. Sources:[2][3][5][8][10]] |

Clinical Efficacy and Therapeutic Applications

This compound is approved in Japan and used clinically for the prevention of nausea and vomiting associated with cytotoxic therapies and surgery.[8][11]

Chemotherapy-Induced Nausea and Vomiting (CINV)

Clinical trials have established this compound as an effective agent against CINV, including from highly emetogenic agents like cisplatin (B142131).[2][11] Studies have explored different dosing strategies to optimize its antiemetic effect.

| Study Design | Treatment Arms | Key Findings | Significance (p-value) |

| Dosing Regimen Comparison | Arm A (Standard): 10 mg IV bolus once daily. Arm B (Split Dose): 5 mg IV bolus pre-chemo and 8 hours post-chemo. | Split dose group had significantly better inhibition of vomiting on Day 1 and Day 2. Tended to be superior for nausea on Day 2. | Vomiting (Day 1): p=0.0458 Vomiting (Day 2): p=0.0273 Nausea (Day 2): p=0.0533 |

| Infusion vs. Bolus Comparison | Arm A (Bolus): 10 mg IV bolus. Arm B (Continuous): 2.5 mg IV bolus followed by 7.5 mg continuous infusion over 24h. | Continuous infusion was significantly superior for inhibiting vomiting on Day 2 and nausea on Days 3 and 4. | Vomiting (Day 2): p<0.05 Nausea (Day 3 & 4): p<0.05 |

| [Table 3: Summary of Clinical Trials for this compound in CINV. Sources:[11][12]] |

Postoperative Nausea and Vomiting (PONV)

This compound is also effective in the prophylaxis of PONV. Comparative studies have been conducted against ondansetron, a first-generation standard of care.

| Study Design | Treatment Arms | Patient Population | Key Findings |

| Prospective, Randomized, Double-Blind | This compound: 10 mg IV Ondansetron: 8 mg IV | 98 female patients undergoing gynecological laparoscopic surgery. | Overall PONV incidence was similar. This compound was significantly more effective in the 12-24 hour postoperative period. |

| [Table 4: Comparative Efficacy of this compound vs. Ondansetron for PONV. Sources:[5][13]] |

Other Potential Applications

-

Gastroenteritis: While not a primary indication, the mechanism of 5-HT₃ antagonists is relevant to emesis in acute gastroenteritis, where serotonin release also plays a role.[14]

-

Ototoxicity Prevention: The R-enantiomer of this compound, known as Arthis compound besylate (SENS-401), is under investigation as a potential agent to prevent hearing loss induced by cisplatin chemotherapy and acoustic trauma.[8][15]

Key Experimental Methodologies

The characterization of this compound's therapeutic profile relies on specific preclinical and clinical experimental protocols.

Receptor Binding Assay Protocol

This protocol is based on the methodology used to determine this compound's binding affinity for the 5-HT₃ receptor.[6]

-

Tissue Preparation: Homogenize rat small intestine tissue in a suitable buffer (e.g., Tris-HCl) to create a membrane preparation containing 5-HT₃ receptors.

-

Radioligand: Use [3H]granisetron, a tritiated 5-HT₃ receptor antagonist, as the radioligand.

-

Incubation: Incubate the membrane preparation with a fixed concentration of [3H]granisetron and varying concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Perform Scatchard analysis to determine the density of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand. Use competitive binding analysis to calculate the inhibitory constant (Ki) of this compound, which reflects its binding affinity.

Clinical Trial Workflow for CINV Prophylaxis

The evaluation of antiemetic efficacy in a clinical setting follows a structured workflow to ensure robust and comparable data.

Drug Stability Analysis Protocol

This protocol describes the method used to assess the stability of this compound when mixed with other drugs for co-administration.[16]

-

Sample Preparation: Prepare solutions of this compound hydrochloride (e.g., 0.1 mg/mL) and dexamethasone (B1670325) sodium phosphate (B84403) (e.g., 0.05-0.2 mg/mL) in 0.9% sodium chloride. Store in clinically relevant containers (polyolefin bags, glass bottles).

-

Storage Conditions: Store samples under different conditions: refrigerated (4°C) and at room temperature (25°C), with and without protection from light.

-

Time Points: Collect aliquots for analysis at predetermined time points (e.g., 0, 24, 48 hours at 25°C; 0, 1, 3, 7, 14 days at 4°C).

-

Physical Inspection: Visually inspect for precipitation, color change, or other physical incompatibilities. Measure the pH of the solutions.

-

Chemical Analysis (HPLC):

-

Develop and validate a stability-indicating high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound and dexamethasone from any potential degradation products.

-

Inject samples at each time point and measure the peak areas corresponding to each drug.

-

Calculate the concentration of each drug relative to its initial (time 0) concentration. Stability is typically defined as retaining >90-95% of the initial concentration.

-

Summary and Logical Relationships